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Compound of Interest

Compound Name: 2,6-Dibromo-4-iodophenol

CAS No.: 187407-15-4

Cat. No.: B3248515

Get Quote

Executive Summary
2,6-Dibromo-4-iodophenol (CAS: 187407-15-4) is a highly functionalized halogenated phenol

used primarily as a scaffold in the development of thyromimetic drugs, X-ray contrast agents,

and potent antioxidants.[1] Its structural uniqueness lies in the specific "2,6-dibromo"

substitution pattern, which sterically protects the phenolic hydroxyl group while activating the 4-

position for further cross-coupling reactions (e.g., Sonogashira or Suzuki coupling) or serving

as a definitive biological probe.

This guide details two validated synthesis pathways: a high-precision laboratory method using

N-iodosuccinimide (NIS) and a green chemistry approach utilizing oxidative iodination with

hydrogen peroxide.

Key Physicochemical Data:
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

| Solubility | Soluble in chloroform, ethyl acetate, acetonitrile; sparingly soluble in water. |

Retrosynthetic Analysis
The synthesis of 2,6-dibromo-4-iodophenol is best approached via Electrophilic Aromatic

Substitution (EAS). The hydroxyl group (-OH) at position 1 is a strong ortho, para-director.

However, since the ortho positions (2 and 6) are already occupied by bromine atoms, the

incoming electrophile (Iodine) is directed exclusively to the para position (4).

Target Molecule: 2,6-Dibromo-4-iodophenol[1][2]

Disconnection: C(4)-I bond.[1][3]

Precursor: 2,6-Dibromophenol (Commercially available, CAS: 608-33-3).

Reagent: Electrophilic Iodine source (

).
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Figure 1: Retrosynthetic disconnection showing the logical precursor 2,6-dibromophenol.

Primary Synthesis Protocol (Method A: NIS Route)
Context: This is the "Gold Standard" for laboratory-scale synthesis (mg to gram scale). It offers

mild conditions, high regioselectivity, and simple workup.

Reaction Mechanism
N-Iodosuccinimide (NIS) acts as a reservoir for the iodonium ion (

). The reaction is driven by the activation of the phenolic ring. The presence of two bromine
atoms slightly deactivates the ring compared to phenol, but the -OH group's resonance
donation is sufficient to facilitate the attack at room temperature.

Experimental Procedure
Reagents:

2,6-Dibromophenol (1.0 eq)

N-Iodosuccinimide (NIS) (1.1 eq)

Acetonitrile (MeCN) [Solvent]

Step-by-Step Protocol:
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Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-

dibromophenol (e.g., 10.0 g, 39.7 mmol) in Acetonitrile (100 mL). Ensure complete

dissolution.

Addition: Add N-iodosuccinimide (9.8 g, 43.6 mmol) in small portions over 20 minutes. Note:

Adding in portions prevents a localized high concentration of iodine, ensuring uniform

reaction.

Reaction: Stir the mixture at room temperature (20–25 °C) for 3 to 4 hours. Monitor progress

via TLC (Thin Layer Chromatography) using 10% EtOAc/Hexane. The starting material (Rf

~0.6) should disappear, replaced by a slightly lower Rf spot.

Quenching: Concentrate the reaction mixture under reduced pressure to remove most of the

acetonitrile.

Workup:

Redissolve the residue in Diethyl Ether (200 mL).

Wash the organic layer with 10% aqueous Sodium Thiosulfate (

). Critical Step: This reduces any unreacted iodine (brown color) to iodide (colorless),
preventing contamination.

Wash with water (100 mL) followed by brine (100 mL).

Dry the organic layer over anhydrous Magnesium Sulfate (

).

Purification: Filter and concentrate in vacuo. The crude solid is usually pure enough ( >90%).

For analytical purity, recrystallize from Hexane/Chloroform or perform flash column

chromatography (Silica gel, 5% EtOAc in Hexane).

Yield: 90–95% Characterization:

1H NMR (300 MHz, CDCl3): δ 7.72 (s, 2H, Ar-H), 5.87 (s, 1H, -OH).
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13C NMR (75 MHz, CDCl3): δ 149.6 (C-OH), 139.8 (C-H), 110.9 (C-Br), 81.9 (C-I).

Alternative Synthesis (Method B: Green Chemistry)
Context: This method uses molecular iodine and hydrogen peroxide.[3] It is ideal for larger

scales where atom economy and avoiding succinimide byproducts are priorities.

Reaction Logic
Hydrogen peroxide oxidizes molecular iodine (

) in situ to generate the active electrophilic species (likely

or hypoiodous acid), making the iodine more reactive toward the deactivated dibromophenol
ring.

Experimental Procedure
Reagents:

2,6-Dibromophenol (1.0 eq)

Iodine (

) (0.5–0.6 eq) Note: Stoichiometry is lower because H2O2 recycles Iodide back to Iodine.

Hydrogen Peroxide (30% aq, 1.0 eq)

Water or Methanol (Solvent)

Protocol:

Suspend 2,6-dibromophenol in water (or 50% aqueous methanol).

Add molecular Iodine (

).[3]

Slowly add Hydrogen Peroxide dropwise while stirring.
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Heat the mixture to 50 °C for 4–6 hours. Note: Slightly higher temperature is required

compared to the NIS method due to the aqueous medium.

Cool to room temperature. The product often precipitates out as a solid.

Filter the solid and wash with cold water and a small amount of dilute Sodium Thiosulfate

solution.

Recrystallize from ethanol/water if necessary.

Yield: 75–85%

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Figure 2: Comparison of the NIS (Method A) and Peroxide (Method B) synthesis pathways.

Troubleshooting & Critical Controls
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Safety & Handling
N-Iodosuccinimide (NIS): Irritant. Store in a refrigerator (2–8°C) and protect from light. It can

decompose to release iodine vapor.

2,6-Dibromo-4-iodophenol: Like many halogenated phenols, it acts as an uncoupler of

oxidative phosphorylation. Handle with gloves and use a fume hood to avoid inhalation of

dust.

Waste Disposal: All aqueous washes containing iodine/thiosulfate must be disposed of in the

halogenated waste stream, not down the drain.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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